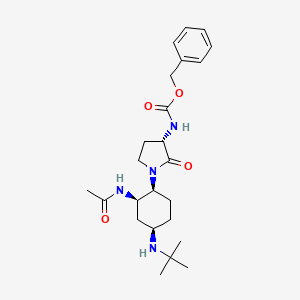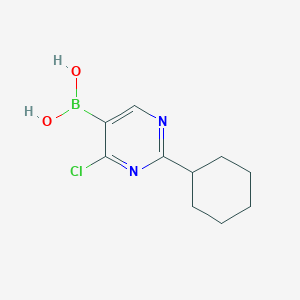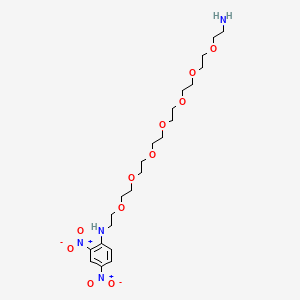
N-Amino-N-(2-hydroxyethyl)cytidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Amino-N-(2-hydroxyethyl)cytidine is a chemical compound with the molecular formula C11H18N4O6. It is a derivative of cytidine, a nucleoside molecule that is a fundamental building block of RNA. This compound contains an amino group and a hydroxyethyl group attached to the cytidine molecule, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Amino-N-(2-hydroxyethyl)cytidine typically involves the modification of cytidine through a series of chemical reactions. One common method includes the reaction of cytidine with N-(2-hydroxyethyl)amine under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure the selective attachment of the amino and hydroxyethyl groups to the cytidine molecule .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
N-Amino-N-(2-hydroxyethyl)cytidine can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The amino group can be reduced to form primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield aldehydes or carboxylic acids, while reduction of the amino group may produce primary amines .
Scientific Research Applications
N-Amino-N-(2-hydroxyethyl)cytidine has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in modifying RNA molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Mechanism of Action
The mechanism of action of N-Amino-N-(2-hydroxyethyl)cytidine involves its interaction with specific molecular targets and pathways. It can be incorporated into RNA molecules, potentially altering their structure and function. This modification can affect various cellular processes, including protein synthesis and gene expression. The compound may also interact with enzymes involved in nucleic acid metabolism, influencing their activity and regulation .
Comparison with Similar Compounds
Similar Compounds
Cytidine: The parent compound of N-Amino-N-(2-hydroxyethyl)cytidine, involved in RNA synthesis.
2’-Deoxycytidine: A deoxyribonucleoside used in DNA synthesis.
5-Azacytidine: A cytidine analog with anticancer properties.
Uniqueness
This compound is unique due to the presence of both amino and hydroxyethyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
100997-66-8 |
|---|---|
Molecular Formula |
C11H18N4O6 |
Molecular Weight |
302.28 g/mol |
IUPAC Name |
4-[amino(2-hydroxyethyl)amino]-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C11H18N4O6/c12-15(3-4-16)7-1-2-14(11(20)13-7)10-9(19)8(18)6(5-17)21-10/h1-2,6,8-10,16-19H,3-5,12H2/t6-,8-,9-,10-/m1/s1 |
InChI Key |
YDRMAQKZAVRJEZ-PEBGCTIMSA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N(CCO)N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Canonical SMILES |
C1=CN(C(=O)N=C1N(CCO)N)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


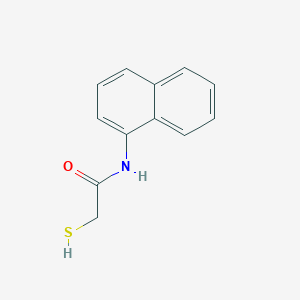
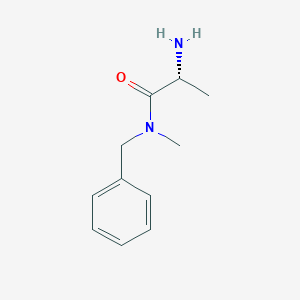
![Acetic acid, cyano[(2-nitrophenyl)hydrazono]-, ethyl ester](/img/structure/B14074080.png)
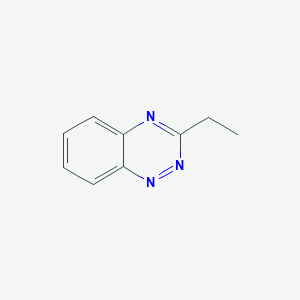
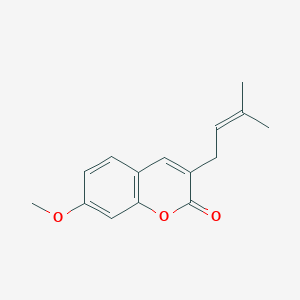


![2,4,5-tribromo-1-[(4-methoxyphenyl)methyl]-1H-imidazole](/img/structure/B14074111.png)
![2-{[2,4-Bis(trifluoromethyl)phenyl]methylidene}propanedinitrile](/img/structure/B14074128.png)
